molecular formula C13H21NO B8701363 2-[(Dipropylamino)methyl]phenol CAS No. 60460-59-5

2-[(Dipropylamino)methyl]phenol

Cat. No. B8701363
Key on ui cas rn: 60460-59-5
M. Wt: 207.31 g/mol
InChI Key: GQINZWSENUXIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04212822

Procedure details

The procedure was as described in Example 1, but the phenol and paraformaldehyde in diisopropyl ether were reacted at 50° C. in separate runs with (a) 0.65 kg of diethylamine, (b) 0.632 kg pyrrolidine and (c) 0.90 kg of dipropylamine. Under the same reaction conditions and isolation conditions, 1.49 kg (about 93% of theory, relative to converted phenol) of o-diethylaminomethylphenol, 1.77 kg (about 96% of theory, relative to converted phenol) of o-dipropylaminomethylphenol and 1.50 kg (about 95% of theory, relative to converted phenol) of o-hydroxy-N-benzylpyrrolidine were obtained in (a), (b) and (c) respectively.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.65 kg
Type
reactant
Reaction Step Two
Quantity
0.632 kg
Type
reactant
Reaction Step Two
Quantity
0.9 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.49 kg
Type
reactant
Reaction Step Three
Quantity
1.77 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.C=O.C(NCC)C.N1CCCC1.C(NCCC)CC.[CH2:27]([N:29]([CH2:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[OH:39])[CH2:30][CH3:31])[CH3:28].C(N(CC1C=CC=CC=1O)CCC)CC>C(OC(C)C)(C)C>[OH:39][C:34]1[CH:35]=[CH:36][CH:37]=[CH:38][C:33]=1[CH2:32][N:29]1[CH2:30][CH2:31][CH2:28][CH2:27]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)NCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0.65 kg
Type
reactant
Smiles
C(C)NCC
Name
Quantity
0.632 kg
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0.9 kg
Type
reactant
Smiles
C(CC)NCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Three
Name
Quantity
1.49 kg
Type
reactant
Smiles
C(C)N(CC)CC1=C(C=CC=C1)O
Name
Quantity
1.77 kg
Type
reactant
Smiles
C(CC)N(CCC)CC1=C(C=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(CN2CCCC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 kg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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